Moexipril Moexipril Moexipril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, moexipril is hydrolyzed into its active form moexiprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilation. It also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor which is used in the therapy of hypertension. Moexipril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Moexipril, also known as univasc or uniretic, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Moexipril is a drug which is used for the treatment of hypertension. Moexipril is considered to be a practically insoluble (in water) and relatively neutral molecule. Moexipril has been detected in multiple biofluids, such as urine and blood. Within the cell, moexipril is primarily located in the membrane (predicted from logP). In humans, moexipril is involved in the moexipril action pathway and the moexipril metabolism pathway.
Brand Name: Vulcanchem
CAS No.: 103775-10-6
VCID: VC0010654
InChI: InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC
Molecular Formula: C27H34N2O7
Molecular Weight: 498.6 g/mol

Moexipril

CAS No.: 103775-10-6

Main Products

VCID: VC0010654

Molecular Formula: C27H34N2O7

Molecular Weight: 498.6 g/mol

Moexipril - 103775-10-6

CAS No. 103775-10-6
Product Name Moexipril
Molecular Formula C27H34N2O7
Molecular Weight 498.6 g/mol
IUPAC Name (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1
Standard InChIKey UWWDHYUMIORJTA-HSQYWUDLSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC
Physical Description Solid
Description Moexipril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, moexipril is hydrolyzed into its active form moexiprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilation. It also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor which is used in the therapy of hypertension. Moexipril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Moexipril, also known as univasc or uniretic, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Moexipril is a drug which is used for the treatment of hypertension. Moexipril is considered to be a practically insoluble (in water) and relatively neutral molecule. Moexipril has been detected in multiple biofluids, such as urine and blood. Within the cell, moexipril is primarily located in the membrane (predicted from logP). In humans, moexipril is involved in the moexipril action pathway and the moexipril metabolism pathway.
Solubility Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt.
5.85e-03 g/L
Synonyms 2-((1-ethoxycarbony)-3-phenylpropylamino-1-oxopropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Fempress
Moex
moexipril
moexipril hydrochloride
Perdix
RS 10085
RS-10085
Univasc
PubChem Compound 91270
Last Modified Nov 11 2021
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